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Technical Support Center: Eliminating PCR
Inhibitors from CTAB-Extracted DNA
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to assist researchers, scientists, and drug development professionals in

overcoming challenges associated with PCR inhibitors in DNA extracted using the

Trimethylcetylammonium p-toluenesulfonate (CTAB) method.

Troubleshooting Guide
This guide addresses common issues encountered during and after CTAB DNA extraction that

can lead to PCR inhibition.
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Problem Probable Cause(s) Recommended Solution(s)

Low or no PCR amplification

- Residual Polysaccharides:

These co-precipitate with DNA

and can block the active site of

Taq polymerase.[1][2] -

Polyphenol Contamination:

These compounds can bind to

and damage DNA, as well as

inhibit polymerases.[1][2] -

Residual CTAB: The CTAB

detergent itself can inhibit PCR

if not completely removed.[3] -

High Salt Concentration:

Carryover of salts from the

extraction buffer can interfere

with enzyme activity.[3] -

Ethanol or Isopropanol

Carryover: Residual alcohol is

a potent PCR inhibitor.[3]

- Polysaccharide Removal:

Increase the NaCl

concentration in the CTAB

buffer to 1.4 M or higher to

increase polysaccharide

solubility, or perform a

selective precipitation step.[1]

[4] - Polyphenol Removal:

Incorporate

polyvinylpyrrolidone (PVP) or

polyvinylpolypyrrolidone

(PVPP) in the extraction buffer

to bind and remove

polyphenols.[2][5] - CTAB

Removal: Ensure thorough

washing of the DNA pellet with

70% ethanol.[3] - Salt

Removal: Perform two washes

of the DNA pellet with 70%

ethanol to remove residual

salts.[6] - Alcohol Removal: Air-

dry or vacuum-dry the DNA

pellet completely after the final

ethanol wash. Be careful not to

over-dry, as this can make the

DNA difficult to dissolve.[4] -

Dilute the DNA Template: A

simple 1:10 or 1:100 dilution of

the DNA template can often

dilute inhibitors to a non-

inhibitory concentration.

Low A260/230 ratio (<1.8) - Polysaccharide

Contamination:

Polysaccharides absorb

strongly at 230 nm.[3] - Phenol

- High Salt Precipitation: Use a

high concentration of NaCl

(e.g., 2.5 M) to selectively

precipitate polysaccharides
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Contamination: Residual

phenol from the extraction

process absorbs at 230 nm. -

Guanidine Salt Contamination:

If a column-based purification

is used, residual guanidine

salts can lower this ratio.

before DNA precipitation. -

Repeat Chloroform Extraction:

Perform an additional

chloroform:isoamyl alcohol

extraction to remove residual

phenol. - Column Purification:

Use a silica-based spin column

purification kit designed for

plant DNA to effectively

remove these contaminants.[1]

Low A260/280 ratio (<1.8)

- Protein Contamination:

Incomplete removal of proteins

during the extraction process.

[3] - RNA Contamination:

Insufficient RNase treatment.

- Optimize Proteinase K

Digestion: Ensure complete

digestion by using the

recommended concentration of

Proteinase K and incubation

time. - Repeat

Phenol:Chloroform Extraction:

Perform an additional

phenol:chloroform:isoamyl

alcohol extraction to remove

remaining proteins. - Thorough

RNase Treatment: Ensure

RNase A is added to the lysate

and incubated at 37°C for at

least 30-60 minutes.[1]

Viscous DNA pellet that is

difficult to dissolve

- High Polysaccharide

Contamination: Co-

precipitation of large amounts

of polysaccharides with the

DNA.[4]

- Selective Polysaccharide

Precipitation: Before DNA

precipitation with isopropanol,

add a high concentration of

salt (e.g., NaCl to a final

concentration of 2.5 M) and

centrifuge to pellet the

polysaccharides. Transfer the

supernatant containing the

DNA to a new tube for

precipitation. - Warm the TE

Buffer: Gently warm the TE
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buffer (to ~55-65°C) before

adding it to the DNA pellet to

aid in dissolution.

Frequently Asked Questions (FAQs)
Q1: What are the most common PCR inhibitors in CTAB-extracted DNA from plant tissues?

A1: The most common PCR inhibitors are polysaccharides and polyphenolic compounds.[1][2]

Polysaccharides can interfere with enzymatic reactions, while polyphenols can directly damage

DNA and inhibit polymerases.[1][2] Residual reagents from the extraction, such as CTAB itself,

salts, and alcohols, can also inhibit PCR.[3]

Q2: How can I improve the purity of my DNA, specifically the A260/230 ratio?

A2: A low A260/230 ratio often indicates polysaccharide or phenol contamination. To improve

this:

For Polysaccharides: Use a modified CTAB buffer with a higher NaCl concentration (e.g.,

2.0-2.5 M) to keep polysaccharides in solution while precipitating the DNA.[4] Alternatively,

perform a selective precipitation of polysaccharides before DNA precipitation.

For Phenols: Ensure a clean separation of the aqueous and organic phases during

phenol:chloroform extraction. An additional chloroform:isoamyl alcohol wash can help

remove residual phenol.

Q3: Is it better to use isopropanol or ethanol for DNA precipitation?

A3: Both can be used effectively. Isopropanol is typically used in a smaller volume (0.6-0.7

volumes), which can be advantageous if you have a large sample volume. However, ethanol (2

volumes) is generally considered better at precipitating DNA while leaving more salts in

solution, potentially leading to a cleaner final product. Washing the DNA pellet with 70%

ethanol is a critical step regardless of the precipitation alcohol used.[6]

Q4: Can I use a column-based purification kit after my CTAB extraction?
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A4: Yes, using a silica-based spin column purification kit after the initial CTAB extraction is an

excellent way to further clean the DNA and remove inhibitors.[1] This two-step approach

combines the effective lysis and initial inhibitor removal of the CTAB method with the efficient

cleanup of a column.

Q5: My positive control for PCR worked, but my samples extracted with the CTAB method did

not. What is the likely problem?

A5: This strongly suggests the presence of PCR inhibitors in your extracted DNA samples. The

fact that the positive control worked rules out issues with the PCR reagents or thermocycler

program. The most likely culprits are polysaccharides, polyphenols, or residual extraction

reagents in your sample. Try diluting your DNA template (e.g., 1:10 and 1:100) and re-running

the PCR. If dilution works, it confirms the presence of inhibitors.

Quantitative Data Summary
The following tables summarize quantitative data from various studies, comparing different

modifications of the CTAB protocol and other DNA extraction methods.

Table 1: Comparison of DNA Yield with Different Extraction Methods
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Extraction Method Plant/Organism
Average DNA Yield
(ng/µL)

Reference

Standard CTAB Petunia hybrida 581.5 [7]

Edwards Method

(SDS-based)
Petunia hybrida 930.3 [7]

Optimized CTAB Green Seaweeds 24.1 - 50.1 [8]

Standard CTAB Green Seaweeds 22.2 - 43.8 [8]

Commercial Kit Green Seaweeds Significantly Lower [8]

Modified Mericon Maize
Higher than CTAB &

Qiagen
[9]

CTAB Maize - [9]

Qiagen Kit Maize - [9]

Table 2: Comparison of DNA Purity (A260/280 and A260/230 Ratios) with Different Extraction

Methods

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3647704/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3647704/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11788905/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11788905/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11788905/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5209869/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5209869/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5209869/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092562?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extraction
Method

Plant/Organis
m

Average
A260/280 Ratio

Average
A260/230 Ratio

Reference

Optimized CTAB Green Seaweeds ~1.8 ~2.1 [8]

Standard CTAB Green Seaweeds Variable Variable [8]

Modified CTAB

Mangroves and

Salt Marsh

Species

1.78 - 1.84 >2.0 [4]

CTAB Method Ulva lactuca 1.80 - 1.82 Not Reported [10]

SDS Method Ulva lactuca 1.81 Not Reported [10]

TPE Method Ulva lactuca 1.46 Not Reported [10]

Qiagen Kit Maize 1.2 - 1.95 Not Reported [9]

CTAB Maize 1.6 - 2.0 Not Reported [9]

Experimental Protocols
Protocol 1: Modified CTAB Method for High-
Polysaccharide and Polyphenol Plant Tissue
This protocol incorporates high salt and PVP to improve the removal of common PCR

inhibitors.

Materials:

CTAB Extraction Buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M

NaCl, 1% PVP)

β-mercaptoethanol

Chloroform:isoamyl alcohol (24:1)

Isopropanol (ice-cold)

70% Ethanol (ice-cold)
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TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)

RNase A (10 mg/mL)

Procedure:

Grind 100-200 mg of fresh or freeze-dried plant tissue to a fine powder in liquid nitrogen.

Transfer the powder to a 2 mL microcentrifuge tube.

Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer with 2% β-mercaptoethanol (added

just before use).

Vortex vigorously to mix.

Incubate at 65°C for 60 minutes with occasional mixing.

Add an equal volume of chloroform:isoamyl alcohol (24:1).

Mix by inversion for 5-10 minutes to form an emulsion.

Centrifuge at 12,000 x g for 10 minutes at room temperature.

Carefully transfer the upper aqueous phase to a new tube.

Add 10 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.

Add 0.7 volumes of ice-cold isopropanol and mix gently by inversion until a DNA precipitate

is visible.

Incubate at -20°C for at least 30 minutes.

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.

Carefully decant the supernatant.

Wash the pellet with 1 mL of ice-cold 70% ethanol by gently inverting the tube.

Centrifuge at 12,000 x g for 5 minutes at 4°C.
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Repeat the ethanol wash step.

Carefully decant the ethanol and air-dry the pellet for 10-15 minutes.

Resuspend the DNA in 50-100 µL of TE buffer.

Protocol 2: Selective Precipitation of Polysaccharides
This protocol can be used as an additional step after the chloroform:isoamyl alcohol extraction

to remove excess polysaccharides.

Procedure:

Following the transfer of the aqueous phase (Step 9 in Protocol 1), add NaCl to a final

concentration of 2.5 M.

Mix well and incubate on ice for 30 minutes.

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the polysaccharides.

Carefully transfer the supernatant containing the DNA to a new tube.

Proceed with the RNase A treatment and isopropanol precipitation as described in Protocol

1.
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Start: Plant Tissue Sample

1. Grind Tissue in Liquid N2

2. Add CTAB Buffer + PVP + β-mercaptoethanol
Incubate at 65°C

3. Chloroform:Isoamyl Alcohol Extraction

4. Centrifuge to Separate Phases

5. Collect Aqueous Phase

6. RNase A Treatment

7. Precipitate DNA with Isopropanol

8. Centrifuge to Pellet DNA

9. Wash Pellet with 70% Ethanol

10. Repeat Ethanol Wash

11. Air-dry Pellet

12. Resuspend DNA in TE Buffer

End: Purified DNA

Click to download full resolution via product page

Caption: Workflow for Modified CTAB DNA Extraction.
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PCR Amplification Fails

Check A260/280 and A260/230 Ratios

Dilute DNA Template (1:10, 1:100)

Low A260/230 Ratio? Low A260/280 Ratio?

Action: Improve Polysaccharide/Phenol Removal
(High Salt, PVP, Extra Chloroform Wash)

Yes

Action: Improve Protein Removal
(Optimize Proteinase K, Extra Phenol:Chloroform Wash)

Yes

PCR Successful

If successful

Re-purify DNA
(e.g., Column Purification)

Click to download full resolution via product page

Caption: Troubleshooting Logic for PCR Inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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